3-Chloro-8-methoxy-1,4-dihydronaphthalene-2-carbaldehyde
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Overview
Description
3-Chloro-8-methoxy-1,4-dihydronaphthalene-2-carbaldehyde is an organic compound with a complex structure that includes a chloro group, a methoxy group, and a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-8-methoxy-1,4-dihydronaphthalene-2-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction is carried out by reacting 6-methoxytetralone with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) at elevated temperatures. The reaction produces the desired compound through the formation of Vilsmeier-Haack iminium salts .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Vilsmeier-Haack reaction remains a key method due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by controlling temperature, reagent concentrations, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-8-methoxy-1,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: 3-Chloro-8-methoxy-1,4-dihydronaphthalene-2-carboxylic acid.
Reduction: 3-Chloro-8-methoxy-1,4-dihydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-8-methoxy-1,4-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-8-methoxy-1,4-dihydronaphthalene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chloro and methoxy groups may also contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde: Similar structure but lacks the methoxy group.
3-Chloro-1,4-dihydronaphthalene-2-carbaldehyde: Similar structure but lacks the methoxy group and has a different substitution pattern.
Properties
Molecular Formula |
C12H11ClO2 |
---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
3-chloro-8-methoxy-1,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H11ClO2/c1-15-12-4-2-3-8-6-11(13)9(7-14)5-10(8)12/h2-4,7H,5-6H2,1H3 |
InChI Key |
LGGQUOLZYKGCPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CC(=C(C2)Cl)C=O |
Origin of Product |
United States |
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